5,5',5''-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde)
Overview
Description
5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): is an organic compound with the molecular formula C21H12O3S3 and a molecular weight of 408.51 g/mol . This compound is characterized by its unique structure, which consists of a benzene ring substituted with three thiophene-2-carbaldehyde groups at the 1, 3, and 5 positions. It is a solid at room temperature and has a predicted density of 1.414±0.06 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde) typically involves the reaction of benzene-1,3,5-triyl triformate with thiophene-2-carbaldehyde under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or thiols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of conjugated systems and their electronic properties .
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. For instance, its aldehyde groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .
Comparison with Similar Compounds
- 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid)
- 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-methanol)
- 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-thiol)
Comparison:
- 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde) is unique due to its aldehyde functional groups, which confer distinct reactivity and potential applications in organic synthesis and material science.
- 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carboxylic acid) has carboxylic acid groups, making it more acidic and suitable for different types of chemical reactions.
- 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-methanol) contains hydroxyl groups, which can participate in hydrogen bonding and influence the compound’s solubility and reactivity.
- 5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-thiol) has thiol groups, providing unique properties such as the ability to form disulfide bonds .
Properties
IUPAC Name |
5-[3,5-bis(5-formylthiophen-2-yl)phenyl]thiophene-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O3S3/c22-10-16-1-4-19(25-16)13-7-14(20-5-2-17(11-23)26-20)9-15(8-13)21-6-3-18(12-24)27-21/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYJNZGPIRGUEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC(=CC(=C2)C3=CC=C(S3)C=O)C4=CC=C(S4)C=O)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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